molecular formula C18H20N2O2 B5781228 1-(2-methoxybenzoyl)-4-phenylpiperazine

1-(2-methoxybenzoyl)-4-phenylpiperazine

Cat. No. B5781228
M. Wt: 296.4 g/mol
InChI Key: OZYYQZIFQGRLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzoyl)-4-phenylpiperazine, also known as MeOPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MeOPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

1-(2-methoxybenzoyl)-4-phenylpiperazine acts as a selective 5-HT1A receptor agonist, which means that it binds to and activates the 5-HT1A receptor, leading to various physiological responses. The 5-HT1A receptor is involved in a variety of processes such as mood regulation, anxiety, and pain perception, making it an important target for scientific research.
Biochemical and Physiological Effects
1-(2-methoxybenzoyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a 5-HT1A receptor agonist, 1-(2-methoxybenzoyl)-4-phenylpiperazine has been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxybenzoyl)-4-phenylpiperazine in scientific research is its selectivity for the 5-HT1A receptor, which allows for more precise and targeted experiments. However, 1-(2-methoxybenzoyl)-4-phenylpiperazine is also known to have a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 1-(2-methoxybenzoyl)-4-phenylpiperazine. For example, 1-(2-methoxybenzoyl)-4-phenylpiperazine could be used to study the role of the 5-HT1A receptor in various disease states such as depression or anxiety. Additionally, 1-(2-methoxybenzoyl)-4-phenylpiperazine could be used in combination with other compounds to investigate potential synergistic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methoxybenzoyl)-4-phenylpiperazine and to identify any potential limitations or drawbacks to its use in scientific research.

Synthesis Methods

The synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine involves the reaction of 2-methoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2-methoxybenzoyl)-4-phenylpiperazine has been studied extensively for its potential use in scientific research. One of the most promising applications of 1-(2-methoxybenzoyl)-4-phenylpiperazine is in the field of neuroscience, where it has been shown to act as a selective 5-HT1A receptor agonist. This makes it a valuable tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.

properties

IUPAC Name

(2-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQZIFQGRLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone

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